2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Overview
Description
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” is a chemical compound with the molecular formula C11H12O31. It is a white solid1 and is part of the 1-benzofurans family2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid”. However, benzofuran derivatives can be synthesized through various methods, including C-H activation/decarbonylation/annulation processes3.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13)1. This indicates the presence of a benzofuran ring with two methyl groups attached to the second carbon atom and a carboxylic acid group attached to the seventh carbon atom.
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” are not available, benzofuran derivatives are known to be chemically similar to, but more reactive than amides2. They can form polymers such as polyurethane resins2.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.211. It is a white solid1 and should be stored at 0-8°C1. The predicted density is 1.347±0.06 g/cm35.Scientific Research Applications
Supramolecular Interactions and Organometallic Complexes
One significant application of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives is in the study of supramolecular interactions. These compounds can form various organometallic complexes with different metal ions due to their ability to act as dicarboxylic acid ligands. The intramolecular hydrogen bond between the carboxyl residues of these ligands and their capability to form supramolecular adducts with organic and inorganic cations highlight their importance in crystallography and supramolecular chemistry. Such studies facilitate the understanding of crystal packing and the formation of complexes that exhibit pi-pi stacking interactions and hydrogen bonding between components, offering insights into the design of new materials with specific properties (Koner & Goldberg, 2009).
Synthesis of Antigens for Carbofuran
Another application involves the synthesis of antigens for carbofuran, a pesticide. By synthesizing haptens and conjugating them to proteins like bovine serum albumin or ovalbumin, researchers can develop high-titre antibodies against carbofuran. This process is crucial for creating sensitive and specific assays for detecting pesticide residues, thereby contributing to food safety and environmental protection (Guo, 2002).
Development of Thermally Stable Polymers
The synthesis and characterization of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, have significant implications in material science. These polymers exhibit excellent thermal stability and have potential applications in various industries, including automotive, aerospace, and electronics, where materials are required to withstand high temperatures without degrading (Banihashemi & Toiserkani, 2004).
Molecular Docking and Biological Activities
Research into the molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives also showcases the application of these compounds in drug discovery. Such studies enable the understanding of the weak intermolecular interactions, nonlinear optical properties, and biological activities of these molecules, which can lead to the development of new drugs with inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Safety And Hazards
The safety information for this compound indicates that it is classified under GHS071. The hazard statements include H315, H319, and H3351, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling1.
Future Directions
Benzofuran and its derivatives are being extensively studied for their wide range of biological and pharmacological applications4. They are considered promising structures for the development of new therapeutic agents4. Future research will likely focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVACPBRCFXZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383691 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
CAS RN |
42327-95-7 | |
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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